tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate
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Overview
Description
tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate: is a chemical compound with the molecular formula C11H22BrNO3. It is a derivative of carbamate, featuring a tert-butyl group, a bromopropoxy group, and a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidized derivatives such as alcohols or ketones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science[6][6].
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through carbamate linkage. This modification can alter the biological activity or stability of the biomolecules .
Medicine: The compound is explored for its potential use in drug development. It can be used to synthesize prodrugs that release active pharmaceutical ingredients upon metabolic activation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromine atom in the compound acts as a leaving group, allowing the formation of a carbamate linkage with nucleophiles such as amines or thiols. This covalent modification can alter the function or activity of the target molecules, making it useful in various applications.
Comparison with Similar Compounds
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
Comparison:
- tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate is unique due to the presence of an additional propoxy group, which provides more flexibility and potential for further functionalization compared to its analogs.
- The additional propoxy group can also influence the compound’s reactivity and solubility, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2694744-64-2 |
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Molecular Formula |
C11H22BrNO3 |
Molecular Weight |
296.20 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate |
InChI |
InChI=1S/C11H22BrNO3/c1-11(2,3)16-10(14)13-7-5-9-15-8-4-6-12/h4-9H2,1-3H3,(H,13,14) |
InChI Key |
RRSWKNCQUKQGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCCBr |
Purity |
95 |
Origin of Product |
United States |
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